
Sulfuriodidoite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuriodidoite is an inorganic compound with the chemical formula S₂I₂. It is a reddish-brown solid that decomposes above -30°C to elemental sulfur and iodine . This compound is known for its instability and unique properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuriodidoite can be synthesized through several methods:
Direct Combination: The reaction of sulfur and iodine was initially attempted but proved to be inconclusive due to the low thermodynamic stability of the compound.
Double Replacement Reactions: Successful synthesis was achieved through the reaction of disulfur dichloride with hydroiodic acid[ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ] This method was later confirmed to produce disulfur diiodide.
Industrial Production Methods
Industrial production of this compound is not common due to its instability and the complexity of its synthesis. Most production methods are confined to laboratory settings where controlled conditions can be maintained.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuriodidoite undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfur dioxide and iodine.
Reduction: It can be reduced to elemental sulfur and hydrogen iodide.
Substitution: It can undergo substitution reactions with halogens to form other sulfur halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine.
Reducing Agents: Hydrogen, metals like zinc.
Substitution Reagents: Halogens such as chlorine and bromine.
Major Products Formed
Oxidation: Sulfur dioxide (SO₂) and iodine (I₂).
Reduction: Elemental sulfur (S) and hydrogen iodide (HI).
Substitution: Sulfur dichloride (S₂Cl₂) and sulfur dibromide (S₂Br₂).
Wissenschaftliche Forschungsanwendungen
Sulfuriodidoite has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism by which sulfuriodidoite exerts its effects involves the interaction of its sulfur and iodine atoms with various molecular targets. In biological systems, it can disrupt cellular processes by interacting with proteins and enzymes, leading to antimicrobial effects. The exact molecular pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disulfur dichloride (S₂Cl₂)
- Disulfur dibromide (S₂Br₂)
- Disulfur difluoride (S₂F₂)
Uniqueness
Sulfuriodidoite is unique due to its instability and the specific combination of sulfur and iodine atoms. Unlike other sulfur halides, it decomposes at relatively low temperatures, making it a challenging yet intriguing compound for researchers .
Eigenschaften
CAS-Nummer |
32694-99-8 |
|---|---|
Molekularformel |
IO2S- |
Molekulargewicht |
190.97 g/mol |
InChI |
InChI=1S/HIO2S/c1-4(2)3/h(H,2,3)/p-1 |
InChI-Schlüssel |
KYYGVPJWZGTLKQ-UHFFFAOYSA-M |
Kanonische SMILES |
[O-]S(=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



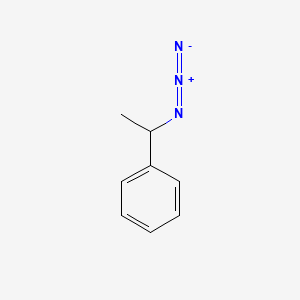
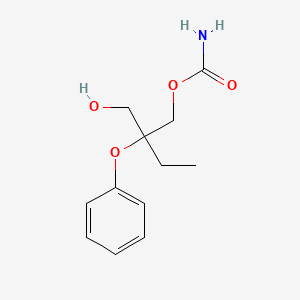
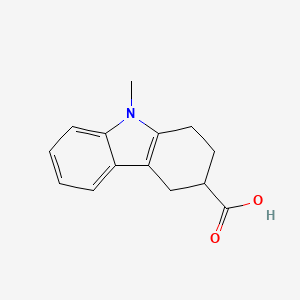

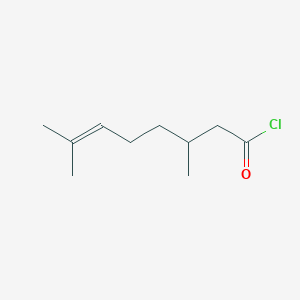
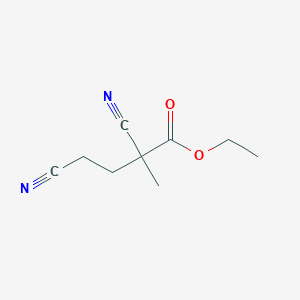
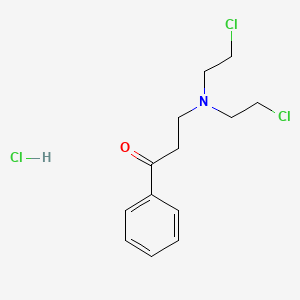


![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
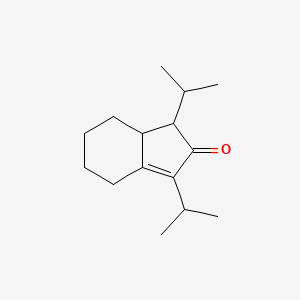

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
